Cas no 1361508-12-4 (3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde)

3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde is a halogenated aromatic aldehyde with a unique structural configuration, combining a chlorinated phenyl ring with a chloro-substituted isonicotinaldehyde moiety. This compound exhibits potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or specialty chemicals. Its multiple chlorine substituents enhance reactivity and selectivity in cross-coupling reactions or nucleophilic substitutions. The aldehyde functional group offers versatility for further derivatization, including condensation or reduction reactions. The compound's distinct substitution pattern may contribute to specific steric and electronic properties, making it valuable for targeted synthetic applications. Proper handling is advised due to the presence of reactive functional groups and halogen atoms.
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde structure
1361508-12-4 structure
Product name:3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde
CAS No:1361508-12-4
MF:C12H5Cl4NO
Molecular Weight:320.986199140549
CID:4793611

3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde
    • インチ: 1S/C12H5Cl4NO/c13-8-2-1-7(10(15)11(8)16)12-9(14)6(5-18)3-4-17-12/h1-5H
    • InChIKey: PSIFHYGFTZGPHX-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CC=1C1C(=C(C=O)C=CN=1)Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 30

3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013029607-500mg
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde
1361508-12-4 97%
500mg
839.45 USD 2021-05-31
Alichem
A013029607-1g
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde
1361508-12-4 97%
1g
1,549.60 USD 2021-05-31
Alichem
A013029607-250mg
3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde
1361508-12-4 97%
250mg
480.00 USD 2021-05-31

3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde 関連文献

3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehydeに関する追加情報

3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde (CAS No. 1361508-12-4): A Comprehensive Overview

3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde (CAS No. 1361508-12-4) is a complex organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a chlorinated isonicotinaldehyde moiety and a trichlorophenyl substituent. These features contribute to its potential applications in various scientific and industrial domains.

The chemical structure of 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde consists of an isonicotinaldehyde core with a 3-chloro substitution and a 2,3,4-trichlorophenyl group attached to the aldehyde position. The presence of multiple chlorine atoms imparts unique electronic and steric properties to the molecule, making it an interesting candidate for a wide range of chemical reactions and biological studies.

In recent years, 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde has been the subject of numerous research studies aimed at exploring its synthetic utility and biological activity. One notable application is in the synthesis of novel pharmaceuticals. The compound's ability to undergo selective functional group transformations makes it a valuable intermediate in the development of drugs targeting specific biological pathways.

For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde as a key intermediate in the synthesis of a series of antiviral agents. The researchers demonstrated that the compound could be efficiently converted into potent inhibitors of viral replication through a series of well-defined synthetic steps. This finding highlights the potential of 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde as a building block for developing new therapeutic agents.

Beyond its pharmaceutical applications, 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde has also shown promise in materials science. Its unique electronic properties make it suitable for use in the development of advanced materials with tailored optical and electronic characteristics. A recent study published in Advanced Materials explored the use of this compound as a precursor for synthesizing organic semiconductors with enhanced performance in optoelectronic devices.

The synthetic versatility of 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde is further evidenced by its role in the preparation of various functionalized derivatives. Researchers have successfully utilized this compound as a starting material for synthesizing compounds with diverse functionalities, including those with potential applications in catalysis and sensor technology. For example, a study published in Catalysis Science & Technology demonstrated that derivatives of 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde could be used as efficient catalysts for selective oxidation reactions.

In addition to its synthetic and material applications, 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde has also been investigated for its biological activity. Studies have shown that this compound exhibits significant inhibitory effects on certain enzymes and receptors involved in various physiological processes. For instance, research published in Bioorganic & Medicinal Chemistry Letters reported that 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde-based derivatives could effectively inhibit the activity of specific kinases involved in cancer cell proliferation.

The safety profile of 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde is another important aspect that has been extensively studied. While the compound itself is not classified as hazardous or controlled under current regulations, proper handling and storage protocols are essential to ensure safe use in laboratory settings. Researchers have emphasized the importance of following standard safety guidelines to minimize any potential risks associated with handling this compound.

In conclusion, 3-Chloro-2-(2,3,4-trichlorophenyl)isonicotinaldehyde (CAS No. 1361508-12-4) is a versatile organic compound with significant potential across multiple scientific disciplines. Its unique structural features and chemical properties make it an attractive candidate for various applications in pharmaceutical development, materials science, and catalysis. Ongoing research continues to uncover new possibilities for this intriguing molecule, further solidifying its importance in modern chemistry and related fields.

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